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molecular formula C10H12Br2O B3058666 1-Bromo-4-(4-bromobutoxy)benzene CAS No. 90869-31-1

1-Bromo-4-(4-bromobutoxy)benzene

Cat. No. B3058666
M. Wt: 308.01 g/mol
InChI Key: PFJJSJUHSJLURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884868B1

Procedure details

A solution of 4-bromophenol (3 g) and 1,4-dibromobutane (6.2 ml) in N,N-dimethylformamide (30 ml) was treated with potassium carbonate (2.89 g) at room temperature for 27 hours. The mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over magnesium sulfate, filtered, and evaporated. The residue was purified by silica gel chromatography (25:1 hexane-ethyl acetate elution) to give 1-bromo-4-(4-bromobutoxy)benzene (3.09 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:13][CH2:12][CH2:11][CH2:10][Br:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
6.2 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
2.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (25:1 hexane-ethyl acetate elution)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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